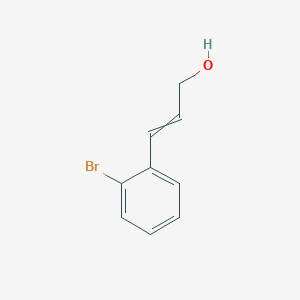

o-Bromocinnamylalcohol

Description

Significance and Research Trajectories of o-Bromocinnamylalcohol in Contemporary Organic Chemistry

The significance of o-bromocinnamyl alcohol in contemporary organic chemistry lies in its utility as a multifunctional synthetic intermediate. While related isomers like (Z)-4-bromocinnamyl alcohol serve as known precursors in the synthesis of natural products such as Combretastatin D-1, the ortho-substituted variant provides a distinct platform for constructing different and unique molecular scaffolds st-andrews.ac.uk. Its value is derived from the ability to selectively engage its different functional groups in a variety of synthetic operations, from simple functional group interconversions to complex, multi-step cascade reactions.

Key research trajectories involving o-bromocinnamyl alcohol and related structures focus on several areas:

Palladium-Catalyzed Cascade Reactions: A prominent research direction involves the use of o-bromocinnamyl alcohols in palladium-catalyzed cascade reactions to build complex polycyclic skeletons. thieme-connect.com These reactions leverage the vinyl bromide moiety for an initial oxidative addition to a palladium(0) catalyst. The resulting organopalladium intermediate can then undergo further reactions, often involving intramolecular processes with other parts of the molecule or intermolecular coupling with other substrates. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material in a single synthetic operation. thieme-connect.com

For instance, research has shown that o-bromocinnamyl alcohols can be precursors for palladium-catalyzed intramolecular cascade reactions that form polycyclic compounds. The general conditions for such transformations highlight the efficiency of this method. thieme-connect.com

Interactive Data Table: Palladium-Catalyzed Cascade Reaction of o-Bromocinnamyl Alcohols thieme-connect.com

This table summarizes a representative palladium-catalyzed cascade reaction. The specific substrate shown is a derivative of o-bromocinnamyl alcohol used to illustrate the formation of a polycyclic product.

| Substrate | Catalyst | Base | Solvent | Temperature | Product | Yield |

| N-(2-bromocinnamyl)-N-tosylfuran-2-amine | Pd(OAc)₂ (10 mol%) | Cs₂CO₃ (2 equiv) | Toluene | 110 °C | Polycyclic furan (B31954) derivative | 75% |

Cross-Coupling Reactions: The vinyl bromide component makes o-bromocinnamyl alcohol an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govmagtech.com.cn These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. magtech.com.cn Furthermore, the hydroxyl group of the allylic alcohol can act as a nucleophile in C–O cross-coupling reactions with various aryl halides, a process that has been extensively developed for both primary and secondary alcohols. nih.govmit.edu The development of specialized biaryl phosphine (B1218219) ligands has been crucial in overcoming challenges such as competing β-hydride elimination, thereby improving the efficiency of these etherification reactions. nih.gov

Transformations of the Allylic Alcohol Moiety: The allylic alcohol group is a gateway to numerous other transformations, expanding the synthetic utility of the molecule.

Substitution: The hydroxyl group is a poor leaving group but can be readily converted into a more reactive species. libretexts.orgcsueastbay.edu For example, it can be transformed into o-bromocinnamyl bromide by reacting it with agents like phosphorus tribromide, creating an excellent substrate for SN2 reactions. prepchem.comorganic-chemistry.org Alternatively, it can be converted to a sulfonate ester, such as a tosylate or mesylate, which are also excellent leaving groups. pressbooks.pub

Asymmetric Reactions: The alkene within the cinnamyl system is a key site for stereoselective transformations. Asymmetric bromohydroxylation, for example, can install two stereogenic centers to produce optically active bromohydrins, which are versatile chiral building blocks. nih.gov Similarly, the Sharpless asymmetric epoxidation is a powerful method for converting allylic alcohols into chiral epoxides, which are highly valuable intermediates in the synthesis of natural products and other bioactive molecules. researchgate.net These established methodologies for allylic alcohols are directly applicable research trajectories for o-bromocinnamyl alcohol.

Oxidation: The primary alcohol can be oxidized to form o-bromocinnamaldehyde, another valuable synthetic intermediate for reactions such as olefination, reduction, or further oxidation to the corresponding carboxylic acid.

The combination of these research avenues underscores the role of o-bromocinnamyl alcohol as a versatile tool in the synthetic chemist's arsenal, enabling the exploration of novel chemical space and the development of efficient pathways to complex molecular targets.

Structure

3D Structure

Properties

CAS No. |

56984-71-5 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

3-(2-bromophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2 |

InChI Key |

GZGNPOOSJRVAAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Bromocinnamylalcohol and Its Derivatives

Modern Approaches to o-Bromocinnamylalcohol Synthesis

Contemporary synthesis of o-Bromocinnamyl alcohol typically begins with readily available precursors such as o-bromobenzaldehyde or o-bromocinnamic acid. The key transformations involve carbon-carbon bond formation to create the cinnamyl structure and subsequent reduction to the allylic alcohol.

Key Synthetic Pathways:

Reduction of o-Bromocinnamaldehyde: The most direct route involves the selective reduction of the aldehyde group of o-bromocinnamaldehyde. Modern reducing agents are employed to achieve high chemoselectivity, reducing the aldehyde in the presence of the alkene and the aryl bromide.

Reduction of o-Bromocinnamic Acid and its Esters: An alternative pathway involves the reduction of o-bromocinnamic acid or its corresponding esters. This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki, Heck, and Sonogashira reactions are powerful tools for constructing the carbon backbone. nih.govwikipedia.orglibretexts.org For instance, a Heck reaction between o-bromoiodobenzene and an allyl alcohol precursor can form the desired structure. Alternatively, a Suzuki coupling could link an o-bromophenylboronic acid with a suitable three-carbon building block. These reactions are central to modern synthetic strategies for their versatility and functional group tolerance. unsw.edu.au

The table below summarizes common reduction methods applicable to the synthesis of o-Bromocinnamyl alcohol.

| Precursor | Reagent | Typical Conditions | Outcome |

| o-Bromocinnamaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0°C to rt | Selective reduction of aldehyde |

| o-Bromocinnamaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78°C | Controlled reduction of aldehyde |

| o-Bromocinnamic acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | THF, 0°C to rt | Reduction of ester to alcohol |

Stereoselective Synthesis Strategies for this compound Scaffolds

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for producing compounds with specific biological activities. southampton.ac.uk For o-Bromocinnamyl alcohol and its derivatives, which can possess chiral centers, stereoselective strategies are paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Since o-Bromocinnamyl alcohol itself is achiral, these methods are applied to the synthesis of its chiral derivatives or in reactions where a prochiral precursor is converted into a chiral product.

A key strategy is the asymmetric reduction of a prochiral ketone precursor, such as an o-bromocinnamyl ketone derivative.

Prominent Enantioselective Methods:

CBS Reduction (Corey-Bakshi-Shibata): This method uses a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with borane, yielding chiral secondary alcohols with high enantiomeric excess (ee).

Noyori Asymmetric Hydrogenation: This Nobel Prize-winning reaction employs ruthenium catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) for the asymmetric hydrogenation of ketones and alkenes.

Asymmetric Allylation: Chiral allylic alcohols can be synthesized via the asymmetric addition of an allyl group to an aldehyde. This is relevant for creating derivatives of the o-Bromocinnamyl alcohol scaffold with defined stereochemistry. researchgate.net

The following table highlights selected enantioselective methods applicable to the synthesis of chiral scaffolds related to o-Bromocinnamyl alcohol.

| Reaction Type | Catalyst/Reagent | Substrate Type | Stereochemical Outcome |

| Asymmetric Reduction | CBS Catalyst/BH₃ | Prochiral Ketone | High enantioselectivity (up to >99% ee) |

| Asymmetric Hydrogenation | Ru-BINAP | Unsaturated Ketone | High enantioselectivity |

| Asymmetric Allylic Alkylation | Chiral Phosphoramidite Ligands | Allylic carbonates | High enantio- and diastereoselectivity rsc.org |

Diastereoselective synthesis becomes crucial when creating a new stereocenter in a molecule that already contains one. The goal is to control the relative configuration of the stereocenters. rsc.orgnih.gov

Methods for Diastereocontrol:

Substrate-Controlled Reactions: The existing stereocenter in the starting material can direct the stereochemical outcome of a reaction. For example, the reduction of a chiral ketone containing the o-bromocinnamyl moiety can be influenced by the steric and electronic properties of the adjacent chiral center, following models like the Felkin-Ahn model. southampton.ac.uk

Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed, leaving the desired diastereomer. The Evans chiral auxiliary, for instance, is widely used for stereoselective alkylations. southampton.ac.uk

Reagent-Controlled Reactions: A chiral reagent or catalyst can override the influence of any existing stereocenters in the substrate to produce a specific diastereomer.

The synthesis of complex scaffolds, such as spirocyclic or fused ring systems incorporating the o-bromocinnamyl structure, often relies on highly diastereoselective cyclization reactions. rsc.orgnih.gov

Catalytic Approaches in this compound Production

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. eolss.netmdpi.com Both homogeneous and heterogeneous catalysts play vital roles in the synthesis of o-Bromocinnamyl alcohol.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in solution. savemyexams.comslideshare.net This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. eolss.net

Applications in this compound Synthesis:

Hydrogenation: Wilkinson's catalyst (RhCl(PPh₃)₃) can be used for the homogeneous hydrogenation of the alkene in the cinnamyl system, although careful control is needed to avoid reduction of the aryl bromide. Transfer hydrogenation, using a hydrogen source like isopropyl alcohol, is another effective method. libretexts.org

Cross-Coupling Reactions: As mentioned, palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are premier examples of homogeneous catalysis. libretexts.org These are used to assemble the core structure from simpler building blocks. The Buchwald-Hartwig amination, another Pd-catalyzed process, can be used to synthesize amine derivatives. organic-chemistry.org

Hydroformylation: Rhodium-based homogeneous catalysts can introduce a formyl group (-CHO) across the double bond, which can then be reduced to a hydroxymethyl group, providing a route to derivatives of the o-Bromocinnamyl alcohol scaffold. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemistrystudent.comdocbrown.info Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and simplified product purification. researchgate.net

Applications in this compound Synthesis:

Selective Hydrogenation: A key application is the chemoselective hydrogenation of the aldehyde group in o-bromocinnamaldehyde to the alcohol. Solid-supported metal catalysts, such as platinum (Pt) or palladium (Pd) on carbon (C) or alumina (B75360) (Al₂O₃), are commonly used. The reaction conditions (solvent, temperature, pressure, and additives) are optimized to favor the reduction of the aldehyde over the alkene or the C-Br bond.

Oxidation: Heterogeneous catalysts can also be used for the selective oxidation of a suitable precursor. For example, aerobic oxidation using supported metal catalysts (e.g., Co-N-C) can convert related compounds under specific conditions. nih.gov

C-H Activation: Emerging strategies involve the use of heterogeneous catalysts for direct C-H functionalization, which can offer more atom-economical synthetic routes. rsc.org

The table below contrasts the key features of homogeneous and heterogeneous catalysis in the context of synthesizing o-Bromocinnamyl alcohol and its derivatives.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants (e.g., liquid) | Different from reactants (e.g., solid) |

| Activity/Selectivity | Generally high, tunable with ligands | Can be high, but active sites may be less uniform |

| Reaction Conditions | Often milder (lower temp/pressure) | Can require more forcing conditions |

| Catalyst Separation | Difficult, may require chromatography or distillation | Easy, by filtration or centrifugation |

| Reusability | Often challenging | Generally straightforward |

| Example Application | Pd-catalyzed Suzuki coupling | Pt/C-catalyzed selective hydrogenation of an aldehyde |

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. In the context of cinnamyl alcohol derivatives, organocatalysis is an emerging field, though challenges remain. For instance, studies on the organocatalytic allylation of imines have noted that substrates like (Z)-α-bromocinnamyl acetals can be problematic, leading to lower enantioselectivities. nih.gov This suggests that the electronic and steric properties of brominated cinnamyl systems require carefully designed catalysts and reaction conditions.

A significant advancement in the synthesis of substituted cinnamyl alcohols is the use of catalyst-based, solvent-free reduction methods. One notable study reports the reduction of α-bromocinnamaldehyde to α-bromocinnamyl alcohol with a high yield of 97%. aalto.fi This reaction is facilitated by γ-Alumina (γ-Al2O3) and heated by microwave irradiation, which represents a greener and more efficient approach compared to conventional heating methods. aalto.fi While γ-Al2O3 is a metal oxide, this methodology aligns with the principles of organocatalysis by avoiding heavy metal catalysts and employing milder conditions.

Furthermore, organocatalysts have been successfully employed in reactions involving cinnamyl alcohols as substrates. For example, the enantioselective bromohydroxylation of various cinnamyl alcohols has been achieved using the organocatalyst (DHQD)₂PHAL, yielding optically active bromohydrins with high enantiomeric excess (up to 95% ee). rsc.orgnih.gov Although this is a transformation of a cinnamyl alcohol rather than its direct synthesis, it highlights the potential of organocatalysts to control stereochemistry in this class of compounds.

The table below summarizes key findings in catalyzed reactions related to brominated cinnamyl alcohols.

| Catalyst System | Substrate | Product | Yield | Key Findings |

| γ-Alumina (Microwave) | α-Bromocinnamaldehyde | α-Bromocinnamyl alcohol | 97% | Demonstrates a highly efficient, solvent-free reduction method. aalto.fi |

| (DHQD)₂PHAL / (-)-CSA | Cinnamyl Alcohols | Optically Active Bromohydrins | 46-87% | Achieves high enantioselectivity (up to 95% ee) in bromohydroxylation. rsc.orgnih.gov |

| Chiral Sulphonimide | Aldehydes / Allyltrimethylsilane | Homoallylic Amines | 65-84% | Notes that (Z)-α-bromocinnamyl acetals are challenging substrates. nih.gov |

Biocatalytic Pathways for this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. For the synthesis of o-bromocinnamyl alcohol, the most direct biocatalytic approach involves the reduction of the corresponding aldehyde, o-bromocinnamaldehyde.

Research has demonstrated the successful asymmetric reduction of the closely related α-bromo cinnamaldehyde (B126680) using baker's yeast (Saccharomyces cerevisiae). rjpbcs.comresearchgate.net These biotransformations can be conducted with either free or immobilized yeast cells, leading to the selective reduction of the carbonyl group to an alcohol with high yields (75-90%) and excellent enantiomeric excess (>81%). rjpbcs.com The reaction is mediated by cofactor systems within the yeast cells, such as NADPH, which provides the necessary hydride for the reduction. rjpbcs.com Another study showed that baker's yeast can reduce (Z)-α-bromocinnamaldehyde to the corresponding saturated bromo-alcohol, highlighting the versatility of this biocatalyst. researchgate.net

More complex, multi-enzyme cascade systems have been developed for the synthesis of cinnamyl alcohol from basic feedstocks, showcasing the power of metabolic engineering. One such system combines three enzymes:

Phenylalanine Ammonia Lyase (PAL) : Converts L-phenylalanine to cinnamic acid. rsc.orgresearchgate.net

Carboxylic Acid Reductase (CAR) : Reduces cinnamic acid to cinnamaldehyde. researchgate.netnih.gov

Alcohol Dehydrogenase (ADH) : Reduces cinnamaldehyde to cinnamyl alcohol. rsc.orgresearchgate.net

This three-step cascade has been successfully implemented in Escherichia coli, achieving a 53% yield of cinnamyl alcohol from L-phenylalanine in an aqueous solution at ambient temperature and pressure. rsc.orgresearchgate.net To overcome product inhibition, which can limit yield, a biphasic system using a water-immiscible organic solvent (e.g., dibutyl phthalate) can be employed to extract the cinnamyl alcohol as it is formed. nih.gov This in situ product removal strategy allowed for the complete conversion of 17.4 mM of cinnamic acid with a final yield of 88.2%. nih.gov These advanced biocatalytic routes offer a promising, sustainable pathway that could be adapted for the production of o-bromocinnamyl alcohol from brominated precursors.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov The synthesis of o-bromocinnamyl alcohol can be made more sustainable by applying these principles, focusing on maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy Maximization in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgorganic-chemistry.org An ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. acs.orgjocpr.com

A common laboratory synthesis of o-bromocinnamyl alcohol is the reduction of o-bromocinnamaldehyde. The choice of reducing agent significantly impacts the atom economy.

Sodium Borohydride (NaBH₄) Reduction: This is a common method for reducing aldehydes. However, it generates byproducts, leading to a lower atom economy.

Reaction: 4 o-BrC₆H₄CH=CHCHO + NaBH₄ + 4 H₂O → 4 o-BrC₆H₄CH=CHCH₂OH + NaB(OH)₄

Atom Economy Calculation:

Molar Mass of o-Bromocinnamyl alcohol: 213.07 g/mol

Molar Mass of Reactants: (4 * 211.06) + 37.83 + (4 * 18.02) = 844.24 + 37.83 + 72.08 = 954.15 g/mol

Molar Mass of Desired Product: 4 * 213.07 = 852.28 g/mol

% Atom Economy = (852.28 / 954.15) * 100 ≈ 89.3%

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) and a catalyst. In theory, it is a simple addition reaction with 100% atom economy, as all atoms of the reactants are incorporated into the product.

Reaction: o-BrC₆H₄CH=CHCHO + H₂ → o-BrC₆H₄CH=CHCH₂OH

% Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) * 100 = (213.07 / (211.06 + 2.02)) * 100 ≈ 100%

The following table compares the theoretical atom economy for these two synthetic routes.

| Reaction Type | Reagents | Byproducts | Theoretical Atom Economy |

| Addition | o-Bromocinnamaldehyde, H₂, Catalyst | None | 100% acs.orgjocpr.com |

| Reduction | o-Bromocinnamaldehyde, NaBH₄, H₂O | Sodium borate | ~89.3% |

By choosing catalytic routes over stoichiometric ones, the production of o-bromocinnamyl alcohol can be made significantly more atom-economical, minimizing waste and making better use of resources. nwnu.edu.cn

Utilization of Safer Solvents and Auxiliary Substances

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. google.com The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. google.com

Traditional organic syntheses often rely on hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide). Greener alternatives are increasingly being adopted for the synthesis of cinnamyl alcohol and its derivatives.

Water: As demonstrated in biocatalytic pathways, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com The enzymatic reduction of cinnamaldehyde precursors and multi-enzyme cascades to produce cinnamyl alcohol are typically performed in aqueous buffer solutions. rjpbcs.comrsc.org

Greener Organic Solvents: When organic solvents are necessary, safer alternatives can be used. For example, in the Steglich esterification of cinnamic acid, acetonitrile (B52724) has been used as a replacement for dichloromethane, resulting in a greener process. researchgate.net

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. The microwave-assisted reduction of α-bromocinnamaldehyde to its corresponding alcohol using γ-Alumina is an example of a solvent-free reaction, which significantly reduces waste and simplifies product purification. aalto.fi

The table below highlights the shift towards safer solvents in related syntheses.

| Synthesis Type | Traditional Solvent | Greener Alternative | Reference |

| Steglich Esterification | Dichloromethane (DCM) | Acetonitrile | researchgate.net |

| Biocatalytic Reduction | N/A (often aqueous) | Water (aqueous buffer) | rjpbcs.com |

| Aldehyde Reduction | Organic Solvents | None (Solvent-free) | aalto.fi |

| Biocatalytic Cascades | N/A (aqueous) | Water / Biphasic system | nih.gov |

Energy Efficiency in this compound Synthetic Routes

Improving energy efficiency is a key goal of green chemistry, as it reduces both environmental impact and production costs. Synthetic routes to o-bromocinnamyl alcohol can be designed to minimize energy consumption by choosing appropriate technologies and reaction conditions.

Conventional synthetic methods often require significant energy input, typically in the form of prolonged heating under reflux. Modern methodologies offer more energy-efficient alternatives:

Biocatalysis at Ambient Temperatures: Biocatalytic reactions, such as the yeast-mediated reduction of bromocinnamaldehydes or multi-enzyme cascades, are typically run at or near room temperature (e.g., 30°C). researchgate.netnih.gov This eliminates the need for heating or cooling, leading to substantial energy savings compared to traditional chemical syntheses that may require high temperatures. researchgate.net

Catalysis: Catalytic processes, in general, are more energy-efficient because they lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure). The catalytic hydrogenation route to o-bromocinnamyl alcohol, for example, is more energy-efficient than syntheses requiring stoichiometric reagents and harsh conditions.

By adopting these advanced methodologies, the synthesis of o-bromocinnamyl alcohol can become a more sustainable process, aligning with the core principles of green chemistry.

Mechanistic Investigations of O Bromocinnamylalcohol Organic Reactions

Elucidation of Reaction Pathways and Intermediate Species

In the context of reactions involving o-bromocinnamyl alcohol, various intermediates can be postulated depending on the reaction conditions. For instance, in acid-catalyzed reactions, protonation of the hydroxyl group can lead to the formation of an oxonium ion, which can then depart as a water molecule to generate a carbocation intermediate. The stability of this carbocation will dictate the subsequent reaction pathway, including the potential for rearrangements.

In reactions involving nucleophilic attack, the alcohol can be converted into a better leaving group, such as a tosylate, to facilitate the substitution. libretexts.org The reaction would then proceed through a transition state where the nucleophile attacks the electrophilic carbon, and the leaving group departs.

Free radical reactions of o-bromocinnamyl alcohol would involve homolytic cleavage to form radical intermediates. libretexts.org These highly reactive species can then participate in a chain reaction, leading to a variety of products. libretexts.org The specific nature of the intermediates and the reaction pathways are explored in more detail in the subsequent sections.

Functionalization Reactions of the o-Bromocinnamylalcohol Framework

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. libretexts.orgunco.edu In the case of o-bromocinnamyl alcohol, the carbon-carbon double bond in the cinnamyl group is susceptible to electrophilic attack. libretexts.org The general mechanism involves the initial attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org This carbocation is then attacked by a nucleophile to give the final addition product. libretexts.org

According to Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org For o-bromocinnamyl alcohol, this would mean the formation of a carbocation at the benzylic position, which is stabilized by resonance with the aromatic ring.

Table 1: Examples of Electrophilic Addition Reactions

| Reagent | Electrophile | Nucleophile | Product Type |

| HBr | H+ | Br- | Bromo-alcohol derivative |

| H2O/H+ | H+ | H2O | Diol |

| Br2 | Br+ | Br- | Dibromo-alcohol derivative |

This table provides a general overview of potential electrophilic addition reactions. Specific outcomes would depend on reaction conditions.

Electrophilic substitution can occur at the hydroxyl group of the alcohol. The oxygen atom of the alcohol is nucleophilic and can attack strong electrophiles. libretexts.org This results in the formation of an "onium" intermediate, which then loses a proton to form the substitution product. libretexts.org A common example is the formation of esters through reaction with acyl chlorides or anhydrides. libretexts.org

The direct nucleophilic substitution of the hydroxyl group in alcohols is challenging because the hydroxide (B78521) ion is a poor leaving group. libretexts.orgcas.cn To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. libretexts.orgcas.cn This can be achieved by protonating the alcohol in a strong acid to form an alkyloxonium ion, which can then leave as a stable water molecule. libretexts.org Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate, which is an excellent leaving group. libretexts.org

Once activated, the electrophilic carbon atom bearing the leaving group can be attacked by a variety of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alcohol and the reaction conditions. youtube.com For a primary alcohol like o-bromocinnamyl alcohol, an SN2 mechanism is generally favored. youtube.com

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a more sustainable approach by reducing solvent waste. nih.govresearchgate.net These methods often involve the in-situ activation of the alcohol. nih.gov

Free radical reactions are initiated by the formation of a species with an unpaired electron, known as a free radical. libretexts.org This is often achieved through the homolytic cleavage of a weak bond by heat or light. libretexts.org In the context of o-bromocinnamyl alcohol, the allylic and benzylic C-H bonds are particularly susceptible to radical abstraction due to the stability of the resulting radical. masterorganicchemistry.com

A typical free radical reaction proceeds through three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The formation of the initial radical.

Propagation: A series of chain reactions where a radical reacts with a stable molecule to generate a new radical. libretexts.org This can involve hydrogen abstraction or addition to a double bond. libretexts.org

Termination: The combination of two radicals to form a stable, non-radical product. libretexts.org

N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination, which proceeds via a free radical mechanism. libretexts.orgmasterorganicchemistry.com This allows for the selective bromination at the allylic position without affecting the double bond. masterorganicchemistry.com

Molecular Rearrangements Involving this compound

Carbocation rearrangements are a common phenomenon in organic reactions, particularly those involving alcohols. libretexts.org When a carbocation is formed as an intermediate, it can undergo a structural reorganization to form a more stable carbocation. libretexts.org This typically involves a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.org

In reactions of o-bromocinnamyl alcohol that proceed through a carbocation intermediate, such as an SN1 reaction or certain electrophilic additions, the initially formed carbocation could potentially rearrange. However, the benzylic carbocation that would be formed from o-bromocinnamyl alcohol is already relatively stable due to resonance delocalization with the aromatic ring, which may make significant rearrangement less favorable compared to systems with less stable initial carbocations.

Rearrangements can also be observed in other types of reactions. For example, allylic rearrangements can occur in nucleophilic substitution reactions of allylic alcohols. The rsc.orgrsc.org-sigmatropic rearrangement of allylic imidates is a well-established method for the 1,3-transposition of alcohol and amine functionalities. nih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation of alcohols is a fundamental transformation in organic synthesis. libretexts.org Primary alcohols, such as o-bromocinnamyl alcohol, can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.orglearnable.education

Table 2: Common Oxidizing Agents and Products for Primary Alcohols

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Milder oxidizing agent, stops at the aldehyde stage. learnable.education |

| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid | Strong oxidizing agent. libretexts.org |

| Sodium dichromate (Na2Cr2O7) / H2SO4 | Carboxylic acid | Strong oxidizing agent. libretexts.org |

| Iron-catalyzed aerobic oxidation | Carboxylic acid | Can be performed in water. rsc.org |

The reduction of the aldehyde or carboxylic acid functionality back to the alcohol can also be achieved using various reducing agents. A study has shown that α-bromocinnamaldehyde can be reduced to α-bromocinnamyl alcohol in high yield using microwave-heated γ-alumina. researchgate.netaalto.fi

Furthermore, the double bond in o-bromocinnamyl alcohol can be reduced through hydrogenation, typically using a metal catalyst such as nickel, to yield the corresponding saturated alcohol.

Catalytic Transformations Involving O Bromocinnamylalcohol

o-Bromocinnamylalcohol as a Substrate in Catalytic Systems

The dual functionality of o-bromocinnamyl alcohol, containing both an electrophilic aryl bromide and a nucleophilic allylic alcohol, makes it an ideal precursor for intramolecular cyclization reactions. These transformations are pivotal in constructing carbo- and heterocyclic compounds that are prevalent in biologically active molecules and natural products.

Transition metal catalysis, particularly with palladium, is a cornerstone for carbon-carbon bond formation. mdpi.com o-Bromocinnamyl alcohol is an excellent substrate for the intramolecular Mizoroki-Heck reaction, a powerful method for synthesizing cyclic compounds. chim.it In this reaction, the palladium catalyst facilitates the coupling of the aryl bromide with the alkene of the cinnamyl group within the same molecule. wikipedia.org

The process typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the intramolecular insertion of the alkene into the newly formed palladium-carbon bond, leading to a cyclized alkylpalladium intermediate. The final step is often a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the final heterocyclic product, commonly a dihydrofuran derivative. wikipedia.org The efficiency and outcome of the reaction are highly dependent on the choice of palladium source, ligands, base, and solvent. chemrxiv.orgnih.gov For instance, palladium(II) acetate (B1210297) in combination with a phosphine (B1218219) ligand is a frequently used catalytic system. chemrxiv.org The intramolecular coupling of related aryl halides and allylic alcohols has been shown to be a rapid and efficient route to various carbo- and heterocycles containing aldehyde functionalities. scholaris.ca

Research in this area has led to the development of robust protocols for synthesizing a variety of substituted cyclic systems. The table below summarizes representative conditions for palladium-catalyzed intramolecular cyclizations of substrates similar to o-bromocinnamyl alcohol.

| Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Ref |

| Pd(OAc)₂ / PPh₃ | HCOONa | DMF | 80 | Substituted Cyclohexenol | High | chemrxiv.org |

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF | 50 | Aza[3.1.0]bicycle | 60 | nih.gov |

| [Pd(OAc)₂] / PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | N/A | Naphthalene-fused Indole | Good | researchgate.net |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | Oxygen Heterocycle | 92 | nih.gov |

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radical intermediates, enabling a wide array of chemical transformations. youtube.comyoutube.com o-Bromocinnamyl alcohol possesses two key functional groups amenable to photoredox activation: the aryl bromide and the allylic alcohol. While direct photocatalytic studies on o-bromocinnamyl alcohol are not extensively documented, related transformations highlight its significant potential in this field.

The carbon-bromine bond can be reduced via single-electron transfer from an excited photocatalyst to generate an aryl radical. nih.gov This radical can then engage in intramolecular cyclization with the tethered alkene. Separately, alcohols can be activated, often after conversion to a more redox-active intermediate like an oxalate (B1200264) ester, to form alkyl radicals under photoredox conditions. nih.gov

Studies on related systems demonstrate the feasibility of such reactions. For instance, a photoinduced cascade difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides has been developed. rsc.org Furthermore, the trifunctionalization of cinnamyl alcohols has been achieved through a photoinduced radical-polar-radical mechanism. acs.org Cinnamyl bromide itself has been used as a precatalyst to generate bromine radicals under photosensitizing conditions, underscoring the reactivity of the cinnamyl scaffold in radical processes. nih.gov These examples strongly suggest that o-bromocinnamyl alcohol could undergo intramolecular cyclization initiated by the photocatalytic activation of either the C-Br bond or the allylic alcohol moiety, providing a green alternative to traditional metal-catalyzed methods.

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and chiral catalysis offers the most efficient route to achieve this. The intramolecular cyclization of o-bromocinnamyl alcohol can generate a new stereocenter, making it an attractive substrate for asymmetric catalysis.

The asymmetric intramolecular Heck reaction is a well-established method for creating tertiary and quaternary stereocenters with high enantioselectivity. wikipedia.orgnih.gov By employing a chiral palladium catalyst, typically one bearing a chiral phosphine ligand such as (R)-BINAP, the cyclization of substrates like o-bromocinnamyl alcohol can be controlled to produce one enantiomer of the cyclic product preferentially. chim.it The enantioselectivity of these reactions is often dependent on following a cationic pathway where the chiral ligands remain tightly bound to the palladium center throughout the catalytic cycle. wikipedia.org

Beyond the Heck reaction, the functional groups of o-bromocinnamyl alcohol can be targeted by other stereoselective transformations. For example, the enantioselective synthesis of chiral 2,3-dihydrofurans, the likely products of cyclization, has been achieved through various palladium-catalyzed asymmetric allylic cycloadditions. acs.orgbohrium.com Additionally, the allylic alcohol itself can be a target, as shown in the catalytic enantioselective bromohydroxylation of cinnamyl alcohols, which provides optically active bromohydrins with high enantiomeric excess (ee). nih.gov

The table below presents data from asymmetric reactions on substrates related to o-bromocinnamyl alcohol, illustrating the high levels of stereocontrol achievable.

| Reaction Type | Catalyst/Ligand | Substrate Type | Product | ee (%) | Ref |

| Asymmetric Heck Reaction | Pd(OAc)₂ / (R)-BINAP | Aryl Halide / Alkene | Chiral Heterocycle | up to 78% | chim.it |

| Asymmetric Bromohydroxylation | (DHQD)₂PHAL | Cinnamyl Alcohol | Chiral Bromohydrin | up to 95% | nih.gov |

| Asymmetric Allylic Cycloaddition | Pd₂(dba)₃ / Chiral Ligand | Vinylethylene Carbonate | Chiral 2,3-Dihydrofuran | Excellent | acs.org |

| Asymmetric Intermolecular Heck | Pd / Xyl-SDP(O) | p-Tolyl Bromide / 2,3-Dihydrofuran | Chiral Arylated Dihydrofuran | 96% | organic-chemistry.org |

Exploitation of this compound in Catalyst Design and Development

While o-bromocinnamyl alcohol is a substrate rather than a component of a catalyst, its unique structural properties serve as a powerful driver for the design and development of new catalytic systems. The challenge of controlling reactivity and selectivity in molecules containing multiple reactive sites pushes chemists to create more sophisticated and efficient catalysts.

The development of catalysts for the intramolecular Heck reaction is a prime example. The need to favor the desired 5-exo-trig cyclization of o-bromocinnamyl alcohol to form a dihydrofuran ring, while avoiding other potential side reactions, has led to the optimization of palladium catalysts with specific ligands that can control regioselectivity. chemrxiv.org

Furthermore, the quest for enantiomerically pure products from prochiral substrates like o-bromocinnamyl alcohol has spurred the invention of a vast array of chiral ligands for asymmetric catalysis. nih.govmdpi.com The success of ligands like BINAP in the asymmetric Heck reaction has paved the way for the development of entire families of chiral phosphines tailored for specific transformations. chim.it

Understanding the reaction mechanism for substrates containing alcohol functionalities has also influenced catalyst design. For instance, studies on gold-catalyzed cyclizations of diols have highlighted the crucial role of intramolecular hydrogen bonding in facilitating the reaction and promoting catalyst turnover. bohrium.com This insight can be translated to the design of catalysts for other transformations involving alcohols, including those of o-bromocinnamyl alcohol, where the hydroxyl group can play a key directing or participating role in the catalytic cycle. The development of methods for the palladium-catalyzed intramolecular etherification of aryl halides with alcohols under mild conditions using specialized phosphine ligands further illustrates how substrate challenges guide catalyst innovation. nih.gov

Computational and Theoretical Chemistry Studies on O Bromocinnamylalcohol

Quantum Chemical Characterization and Electronic Structure of o-Bromocinnamylalcohol

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide detailed information about the electronic structure, which dictates the molecule's geometry, stability, and reactivity. northwestern.edu For this compound, a comprehensive analysis would involve calculating its molecular orbitals, electron density distribution, and electrostatic potential.

Modern electronic structure calculations are typically performed using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), which offer a good balance between accuracy and computational cost. mpg.dethenucleuspak.org.pk These calculations rely on basis sets, which are sets of mathematical functions used to build the molecular orbitals. mpg.de

Hypothetical Data Table: Calculated Electronic Properties of this compound

This interactive table illustrates the type of data that would be generated from a DFT calculation on this compound, using the B3LYP functional and a 6-311++G(d,p) basis set.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule, arising from the asymmetric distribution of electron density due to the bromine and hydroxyl substituents. |

| Mulliken Atomic Charges | C(ortho-Br): +0.05, Br: -0.15, O(hydroxyl): -0.60, H(hydroxyl): +0.45 | Partial charges on key atoms, indicating sites susceptible to electrostatic interactions. The Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting electron-rich (red) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack. thenucleuspak.org.pk |

Note: The values in this table are hypothetical examples to illustrate the output of a quantum chemical calculation and are not based on published experimental or computational results.

The analysis of the electronic structure provides a static but foundational picture of the molecule. For instance, the bromine atom's electron-withdrawing inductive effect and the hydroxyl group's properties would significantly perturb the electronic landscape of the cinnamyl system. mdpi.comaps.org

Mechanistic Insights via Computational Modeling of this compound Reactions

Computational modeling is a powerful asset for investigating the detailed pathways of chemical reactions. chemrxiv.org It allows for the exploration of reaction mechanisms, which are often difficult to probe experimentally. For this compound, computational studies could model various transformations, such as the oxidation of the alcohol, electrophilic addition to the double bond, or substitution reactions at the aromatic ring. These models map the energetic landscape connecting reactants to products, revealing the most likely pathways. rsc.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). youtube.com The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the reaction rate. Computational methods are exceptionally well-suited for locating and characterizing these fleeting transition states. youtube.comyoutube.com

A transition state search algorithm starts with an initial guess of the TS geometry and iteratively refines it to find the exact first-order saddle point on the potential energy surface. youtube.com A key verification of a true transition state is a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com

Hypothetical Data Table: Reaction Energetics for a Hypothetical Oxidation of this compound

This table shows hypothetical energetic data for the oxidation of this compound to o-bromocinnamaldehyde, as would be calculated using DFT.

| Parameter | Energy (kcal/mol) | Description |

| Energy of Reactants | -450,000.0 | Ground state energy of this compound and an oxidant. |

| Energy of Transition State | -449,975.0 | Energy of the highest point on the reaction path. |

| Energy of Products | -450,050.0 | Ground state energy of o-bromocinnamylaldehyde and the reduced oxidant. |

| Activation Energy (Ea) | +25.0 | The energy barrier that must be overcome for the reaction to occur (TS Energy - Reactant Energy). |

| Reaction Enthalpy (ΔH) | -50.0 | The net energy change of the reaction (Product Energy - Reactant Energy), indicating an exothermic process. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such analyses provide crucial insights. For example, comparing the activation energies for different potential reaction pathways allows chemists to predict which reaction is kinetically favored and will occur most rapidly.

The reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. arxiv.org Mapping the reaction coordinate involves calculating the potential energy of the system at various points along the reaction pathway. This creates a one-dimensional profile of the reaction, often visualized as a potential energy surface plot, which clearly shows the reactants, products, transition state, and any intermediates. hw.ac.uk

An Intrinsic Reaction Coordinate (IRC) calculation is a common method for mapping this path. gaussian.com An IRC calculation starts from the transition state structure and moves downhill in both directions—forward to the products and backward to the reactants—thus confirming that the identified transition state correctly connects the intended species. chemrevlett.com

For a complex molecule like this compound, the reaction coordinate might not be a simple bond stretch or angle bend but a combination of several geometric changes. The reaction coordinate mapping technique is invaluable for visualizing this complex, multi-dimensional process in an understandable way. arxiv.orgaps.org It helps to understand the sequence of events during a reaction, such as whether a bond breaks before another one forms (a stepwise mechanism) or if the processes occur simultaneously (a concerted mechanism).

Prediction of Reactivity and Selectivity in this compound Chemistry

One of the most valuable applications of computational chemistry is the prediction of chemical reactivity and selectivity. cecam.orgrsc.org For a multifunctional molecule like this compound, several reaction sites could compete. For example, in an electrophilic aromatic substitution, which position on the bromine-substituted ring is most likely to react? Computational models can answer such questions by comparing the activation energies for attacks at different sites.

Reactivity indices derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO/LUMO), atomic charges, and Fukui functions, can be used to predict the most reactive sites in the molecule. For instance, the site with the highest HOMO density is often the most susceptible to electrophilic attack.

Machine learning models are also increasingly being combined with quantum mechanical descriptors to predict regioselectivity with high accuracy. rsc.org These models can be trained on large datasets of known reactions to learn the complex interplay of steric and electronic effects that govern reaction outcomes. While a specific model for this compound may not exist, general models for aromatic substitution or other reaction classes could be applied to predict its behavior. rsc.org

Development and Application of Advanced Computational Methodologies

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. cecam.org Research in this area focuses on improving the underlying theories, developing better algorithms, and leveraging high-performance computing.

For a molecule like this compound, advanced methodologies could include:

Multi-level methods: Techniques like ONIOM combine high-level quantum mechanics for the reactive center with lower-level, faster methods for the rest of the molecule, enabling the study of very large systems. gaussian.com

Explicit Solvation Models: To accurately model reactions in solution, explicit solvent molecules can be included in the calculation. This is computationally intensive but captures specific solvent-solute interactions that can significantly influence reaction barriers and mechanisms.

Ab Initio Molecular Dynamics (AIMD): This method simulates the dynamic motion of atoms over time using forces calculated "on the fly" from electronic structure theory. AIMD can be used to explore potential energy surfaces, sample conformations, and observe reaction dynamics as they happen, providing a more complete picture than static calculations alone.

Machine Learning Potentials: By training machine learning models on data from high-level quantum calculations, it is possible to create highly accurate and computationally inexpensive potentials. These can then be used in large-scale molecular dynamics simulations.

The application of these advanced methods to this compound would provide an exceptionally detailed understanding of its chemical behavior, from its electronic properties to its complex reaction dynamics in realistic environments.

Applications of O Bromocinnamylalcohol in Complex Organic Synthesis

Role as a Precursor in Target-Oriented Organic Synthesis

Target-Oriented Synthesis (TOS) focuses on the efficient and strategic construction of a single, predetermined complex molecule, often a natural product or a designed bioactive compound. The value of a precursor in TOS is determined by its ability to introduce key structural motifs and functional groups that can be elaborated into the final target. o-Bromocinnamylalcohol offers two primary points for molecular elaboration: the allylic alcohol and the aryl bromide.

The ortho-bromophenyl group is a well-established handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon bond formation in modern organic synthesis. researchgate.netorganic-chemistry.orglibretexts.org Reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling allow for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the ortho position. libretexts.orgfishersci.co.ukwikipedia.orgmdpi.com This capability is crucial for assembling complex biaryl systems or constructing intricate carbon skeletons. sandiego.edu

The allylic alcohol functionality can be transformed through numerous established methods. openstax.orglibretexts.orgmasterorganicchemistry.com For instance, it can undergo:

Oxidation to form the corresponding cinnamaldehyde (B126680) derivative, which can then participate in reactions like aldol (B89426) additions or Wittig olefinations.

Epoxidation , often with high stereocontrol (e.g., Sharpless asymmetric epoxidation), to introduce chiral centers that are pivotal in the synthesis of many natural products. nih.gov

Conversion to a good leaving group (e.g., tosylate, mesylate, or halide), enabling its displacement in SN2 reactions to introduce nitrogen, oxygen, or carbon nucleophiles. openstax.orgyoutube.com

A hypothetical TOS application could involve an initial Suzuki coupling at the aryl bromide position to form a biaryl structure, followed by a stereoselective epoxidation of the allylic alcohol. This intermediate could then undergo further intramolecular cyclization, where the ortho-relationship between the two substituents could be exploited to form a heterocyclic ring system—a common motif in bioactive molecules.

Utilization as a Building Block for Complex Functional Molecules

A chemical building block is a molecule that provides a specific structural unit and reactive handles for incorporation into a larger, more complex structure. prepchem.com this compound is a prime candidate for a bifunctional building block, capable of participating in sequential or orthogonal reactions to construct architecturally complex molecules.

The strategic value of this compound lies in the distinct reactivity of its two functional groups. The aryl bromide typically requires a transition metal catalyst for C-C bond formation, while the allylic alcohol can be derivatized using a different set of reagents. researchgate.netopenstax.org This orthogonality allows for a controlled, stepwise assembly of molecular complexity. For example, the alcohol could first be protected, followed by a Heck reaction at the bromide. organic-chemistry.org Subsequent deprotection and oxidation of the alcohol would furnish a new functional handle for further elaboration.

The ortho-substitution pattern is particularly significant. It can enforce a specific conformation or steric environment in the target molecule. Furthermore, it is ideally suited for intramolecular reactions. An intramolecular Heck reaction, for example, could be used to form a new ring by coupling the aryl bromide with the alkene of the cinnamyl group, a powerful strategy for synthesizing cyclic compounds. wikipedia.org

| Functional Group | Reaction Type | Potential Outcome | Relevance in Complex Molecules |

|---|---|---|---|

| Aryl Bromide | Suzuki-Miyaura Coupling | Formation of a C(aryl)-C(aryl) bond | Synthesis of biaryl compounds, common in pharmaceuticals. |

| Aryl Bromide | Heck Reaction | Formation of a C(aryl)-C(alkenyl) bond | Extension of conjugation, synthesis of stilbenes. researchgate.net |

| Aryl Bromide | Buchwald-Hartwig Amination | Formation of a C(aryl)-N bond | Introduction of nitrogen-containing heterocycles or aniline (B41778) derivatives. |

| Aryl Bromide | Intramolecular Cyclization | Formation of a new ring system | Construction of polycyclic and heterocyclic frameworks. wikipedia.org |

| Allylic Alcohol | Asymmetric Epoxidation | Introduction of a stereodefined epoxide | Creation of chiral centers for stereospecific synthesis. nih.gov |

| Allylic Alcohol | Oxidation (e.g., with MnO₂) | Formation of o-Bromocinnamaldehyde | Provides an electrophilic center for C-C bond formation. |

| Allylic Alcohol | Etherification (e.g., Williamson) | Formation of an allylic ether | Modification of polarity and steric properties. |

| Allylic Alcohol | Conversion to Allylic Halide | Formation of o-Bromocinnamyl bromide/chloride | Creates a substrate for nucleophilic substitution reactions. libretexts.org |

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. fishersci.co.ukmdpi.comscispace.com DOS strategies often employ branching pathways where a common intermediate is subjected to a variety of reaction conditions to produce a library of distinct molecular scaffolds. libretexts.org

This compound is an excellent starting point for a DOS campaign due to its two chemically distinct functional groups that can be addressed in a divergent manner. A potential DOS strategy could begin with a core intermediate derived from this compound and then branch out into several parallel synthesis pathways.

Hypothetical DOS Strategy:

Initial Diversification: Start with this compound. In one set of reactions, the alcohol moiety is derivatized using a library of reagents (e.g., various acyl chlorides, isocyanates, or alkyl halides) to produce a collection of esters, carbamates, and ethers. In a parallel set, the alcohol is oxidized to the aldehyde.

Scaffold Diversification: The aryl bromide of each of these first-generation products can then be subjected to a range of palladium-catalyzed cross-coupling reactions. For instance, a subset of the library could undergo Suzuki coupling with an array of boronic acids, while another subset undergoes Sonogashira coupling with terminal alkynes.

Complexity-Generating Branch Points: The aldehyde intermediates from step 1 could be used in multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity and introduce multiple points of diversity in a single step.

This divergent approach, starting from a single, readily accessible material like this compound, could quickly generate a library of compounds with significant skeletal and appendage diversity, which is the primary goal of DOS. scispace.com

| Starting Material | Step 1: Reaction at Alcohol | Step 2: Reaction at Aryl Bromide | Resulting Structural Class |

|---|---|---|---|

| This compound | Esterification with R-COCl | Suzuki Coupling with Ar-B(OH)₂ | Biaryl Cinnamyl Esters |

| Oxidation to Aldehyde | Heck Coupling with Alkene | Stilbene Aldehydes | |

| This compound | Etherification with R-X | Sonogashira Coupling with Alkyne | Alkynylaryl Allyl Ethers |

| Conversion to Azide | Buchwald-Hartwig Amination | Aminoaryl Allyl Azides |

Advanced Spectroscopic Analysis in O Bromocinnamylalcohol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studiesorgchemboulder.com

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like o-Bromocinnamylalcohol in solution. pressbooks.pub By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, a complete picture of the molecular framework can be assembled. orgchemboulder.compressbooks.pub

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. nih.gov The ortho-bromo substituent introduces electronic effects that differentiate the chemical shifts of the four aromatic protons. The vinylic protons on the propenyl side chain will resonate in the δ 6.0-7.0 ppm range, showing characteristic splitting due to coupling to each other (J-coupling) and to the adjacent methylene (B1212753) protons. The allylic methylene protons (-CH₂-OH) are deshielded by the adjacent oxygen atom and will appear around δ 4.0-4.5 ppm. libretexts.org The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature; its presence can be confirmed by a "D₂O shake" experiment, where the peak disappears upon exchange with deuterium. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom bonded to the bromine (C-Br) will be in the aromatic region, with its shift influenced by the halogen. The other aromatic carbons will also appear in the typical δ 120-140 ppm range. The sp² hybridized vinylic carbons will have distinct signals in a similar region, while the sp³ hybridized methylene carbon bearing the hydroxyl group will be found further upfield, typically in the δ 60-70 ppm range. oregonstate.eduoregonstate.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established chemical shift correlations and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | δ (ppm), Multiplicity, J (Hz) | Assignment | δ (ppm) |

| -OH | 1.5-3.0, broad s | C-OH | ~63 |

| -CH₂- | ~4.3, d, J=~6 Hz | C-Br | ~123 |

| =CH-CH₂ | ~6.4, dt, J=~16, 6 Hz | =CH-CH₂ | ~128 |

| Ar-CH= | ~6.9, d, J=~16 Hz | Ar-CH= | ~133 |

| Ar-H | 7.1-7.7, m | Aromatic C-H | 127-131 |

| Aromatic C (ipso) | ~136 |

Advanced Mass Spectrometric Techniques for Structural Characterizationorgchemboulder.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. ijpsjournal.comlibretexts.org For this compound (C₉H₉BrO), high-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula.

A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units (m/z 212 and 214).

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecular ion. nih.gov Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. oregonstate.eduyoutube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen can occur.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, leading to an [M-18]⁺ peak. youtube.com

Other significant fragments would arise from cleavage of the propenyl chain and the brominated aromatic ring.

Expected Mass Spectrometry Fragments for this compound

Table 2: Predicted EI-MS Fragmentation Data for this compound Predicted m/z values correspond to the ⁷⁹Br isotope.

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 212 / 214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |

| 194 / 196 | [C₉H₇Br]⁺ | Dehydration (Loss of H₂O) |

| 183 / 185 | [C₈H₆Br]⁺ | Loss of -CH₂OH |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 117 | [C₉H₉O]⁺ | Cinnamyl alcohol cation (Loss of Br radical) |

| 104 | [C₈H₈]⁺ | Loss of Br and OH |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Insightsorgchemboulder.comnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. libretexts.org These techniques are complementary and provide a characteristic "fingerprint" for a compound by identifying its functional groups. horiba.com

FT-IR Spectroscopy: In FT-IR spectroscopy, molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, but only if the vibration causes a change in the molecule's dipole moment. libretexts.org For this compound, the most prominent feature would be a strong, broad absorption band for the O-H stretching vibration of the alcohol group, typically found around 3200-3600 cm⁻¹. libretexts.orglibretexts.orgvscht.cz Other key absorptions include sp² C-H stretching from the aromatic ring and vinyl group (3000-3100 cm⁻¹), sp³ C-H stretching from the methylene group (2850-2950 cm⁻¹), a C=C stretching vibration for the alkene (around 1650 cm⁻¹), aromatic C=C stretching vibrations (around 1600 and 1470 cm⁻¹), and a strong C-O stretching vibration (1050-1260 cm⁻¹). orgchemboulder.comvscht.cz

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C double bond of the alkene and the aromatic ring C=C bonds would be expected to show strong Raman signals. researchgate.netresearchgate.net The C-Br bond also gives a characteristic signal in the lower frequency region. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing complementary information. horiba.com Water is a weak Raman scatterer, making this technique suitable for analyzing samples in aqueous media. nih.gov

Characteristic Vibrational Frequencies for this compound

Table 3: Expected FT-IR and Raman Vibrational Frequencies for this compound Values are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H stretch | Alcohol | 3200–3600 | Strong, Broad | Weak |

| C-H stretch (sp²) | Aromatic/Alkene | 3000–3100 | Medium | Medium-Strong |

| C-H stretch (sp³) | Alkane (-CH₂-) | 2850–2950 | Medium | Medium |

| C=C stretch | Alkene | 1640–1680 | Medium-Weak | Strong |

| C=C stretch | Aromatic | 1580–1600, 1450-1490 | Medium-Strong | Strong |

| C-O stretch | Primary Alcohol | 1050–1260 | Strong | Weak |

| C-Br stretch | Aryl Halide | < 1000 | Strong | Strong |

Electronic Spectroscopy (UV-Vis) and Photophysical Propertiesthermofisher.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The light-absorbing part of a molecule is known as a chromophore. msu.eduupi.edu In this compound, the chromophore is the entire conjugated system, comprising the brominated benzene ring and the adjacent C=C double bond.

The absorption of UV light promotes electrons from a lower energy π orbital to a higher energy π* antibonding orbital (a π → π* transition). libretexts.org Due to the extended conjugation, the absorption maximum (λmax) is expected to be shifted to longer wavelengths compared to a non-conjugated system. The presence of the bromine atom, an auxochrome, can further influence the λmax and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength. upi.edu The UV-Vis spectrum is typically broad and can be influenced by the solvent used. ijcce.ac.ir

Expected UV-Vis Absorption Data for this compound

Table 4: Predicted UV-Vis Spectroscopic Data for this compound Predicted values based on data for similar conjugated aromatic systems.

| Parameter | Predicted Value | Associated Transition |

| λmax | ~250 - 280 nm | π → π* |

| Molar Absorptivity (ε) | >10,000 L mol⁻¹ cm⁻¹ | High probability transition |

Hyphenated Spectroscopic Methods for In Situ Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time analysis of chemical reactions. ijpsjournal.comresearchgate.net For monitoring the synthesis of this compound, for example from the reduction of o-bromocinnamaldehyde, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. researchgate.net

By periodically sampling the reaction mixture and analyzing it via HPLC-MS, one can simultaneously separate the starting material, intermediates, and the final product, while the mass spectrometer provides positive identification and quantification for each component. ijpsjournal.comresearchgate.net For instance, one could monitor the decrease in the signal for the o-bromocinnamaldehyde ion and the corresponding increase in the signal for the this compound molecular ion (m/z 213/215 in positive ESI mode). This allows for precise determination of reaction kinetics, conversion rates, and yield without the need for isolating the components. researchgate.net

Similarly, in situ FT-IR or Raman spectroscopy can be used with fiber-optic probes immersed directly in the reaction vessel. This approach allows for continuous monitoring of the reaction progress by tracking the disappearance of a key vibrational band of the reactant (e.g., the C=O stretch of the aldehyde at ~1700 cm⁻¹) and the appearance of a band from the product (e.g., the O-H stretch of the alcohol at ~3300 cm⁻¹). nih.gov This provides immediate feedback on the reaction status, enabling better control over reaction conditions.

Q & A

Q. What are the established synthetic routes for o-Bromocinnamylalcohol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of o-Bromocinnamylalcohol typically involves bromination of cinnamyl alcohol derivatives or reduction of o-bromocinnamaldehyde. Key factors include:

-

Catalyst selection : Use of NaBH₄ or LiAlH₄ for aldehyde reduction, with yields varying based on solvent polarity (e.g., THF vs. ethanol) .

-

Temperature control : Bromination reactions require strict temperature modulation (0–5°C) to avoid side products like di-substituted bromides .

-

Purity validation : Post-synthesis characterization via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (CDCl₃ solvent, δ 4.5–5.5 ppm for alcohol protons) .

- Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Analytical Parameters |

|---|---|---|---|

| Bromination of cinnamyl alcohol | 65–75 | 90–95 | GC-MS (m/z 212 [M⁺]) |

| Reduction of o-bromocinnamaldehyde | 80–85 | 95–98 | NMR (δ 2.5–3.0 ppm, CH₂OH protons) |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H NMR : Confirm allylic alcohol protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–7.8 ppm for ortho-substitution patterns) .

- IR : O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) .

- Chromatography :

- HPLC : Retention time comparison against commercial standards (if available).

- TLC : Rf values in ethyl acetate/hexane (3:7) to monitor reaction progress .

Q. What safety protocols are essential when handling o-Bromocinnamylalcohol in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors during heating .

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Discrepancies in stereochemical assignments (e.g., cis vs. trans isomerism) often arise from:

- Analytical limitations : Overlapping NMR signals. Use NOESY or 2D-COSY to differentiate spatial proton interactions .

- Reaction mechanism ambiguity : Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation .

- Comparative studies : Cross-validate findings with X-ray crystallography or computational modeling (DFT calculations for energy-minimized conformers) .

Q. What experimental design strategies optimize the scalability of o-Bromocinnamylalcohol synthesis while maintaining reproducibility?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., solvent volume, catalyst loading, temperature) .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .

- Batch consistency : Validate reproducibility across ≥3 independent trials with statistical analysis (e.g., ANOVA for yield/purity variance) .

Q. How should researchers address discrepancies in reported biological activity data for o-Bromocinnamylalcohol derivatives?

- Methodological Answer :

- Data triangulation : Cross-reference PubChem, PubMed, and Reaxys entries to identify outliers or methodological biases (e.g., inconsistent cell lines in cytotoxicity assays) .

- Meta-analysis : Use tools like RevMan to pool data from multiple studies, applying heterogeneity tests (I² statistic) to quantify variability .

- Mechanistic validation : Conduct target-specific assays (e.g., enzyme inhibition kinetics) to isolate confounding factors like off-target effects .

Data Contradiction Analysis

Q. What methodologies are recommended for reconciling conflicting spectroscopic data in o-Bromocinnamylalcohol studies?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC guidelines for NMR solvent selection (e.g., deuterated solvents free of proton impurities) .

- Collaborative validation : Share raw data via repositories like Zenodo for independent verification .

- Error source identification : Conduct spike/recovery experiments to detect matrix interference (e.g., residual solvents affecting GC-MS results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.